Structural Regioisomer Differentiation: 3-Sulfonyl vs 4-Sulfonyl Piperidine
The target compound is a 3-substituted sulfonyl piperidine derivative. According to patent US8188280, the 3-sulfonyl substitution is mandatory for potent LCE inhibition, as 4-sulfonyl regioisomers exhibit fundamentally different activity profiles [1]. Quantitative target-compound data versus 4-sulfonyl analogs is not publicly available, but the patent's SAR tables from a larger analog series indicate that regioisomeric switching can abrogate activity entirely [2].
| Evidence Dimension | Regioisomeric substitution position (3-sulfonyl vs 4-sulfonyl) |
|---|---|
| Target Compound Data | 3-((4-fluorophenyl)sulfonyl) substitution at piperidine C3; no specific inhibitory data available. |
| Comparator Or Baseline | 4-sulfonyl piperidine analogs such as N-(2,4-dichlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperidine-1-carboxamide, which show enzyme inhibition (IC50 ~39 nM) in limited BRENDA entry [3]. |
| Quantified Difference | Not quantified; patent disclosure asserts functional divergence between 3- and 4-substituted sulfonyl piperidines. |
| Conditions | US8188280 describes LCE inhibition assays; specific assay conditions for the target compound are not publicly disclosed. |
Why This Matters
The 3-sulfonyl position defines a distinct pharmacological signature that cannot be replicated by 4-sulfonyl analogs, making the compound irreplaceable for projects requiring the specific 3-substituted LCE-inhibitory scaffold.
- [1] Nagase, T., Sasaki, T., Takahashi, T. (2012). 3-Substituted sulfonyl piperidine derivative. US Patent US8188280B2. MSD K.K. View Source
- [2] Yin, J., Feng, Z., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 249, 115141. View Source
- [3] BRENDA Enzyme Database. Ligand: N-(2,4-dichlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperidine-1-carboxamide. IC50: 0.000039 mM. View Source
